3,3-Dimethylpiperidin-4-one hydrochloride Achieves Documented 98+% Purity with Full Analytical Traceability, Surpassing Lower‑Purity Free‑Base and Derivative Alternatives
The hydrochloride salt is commercially supplied at a minimum purity of 98%, as verified by HPLC, NMR, and GC batch certificates . In contrast, the closest related free‑base analog (3,3‑dimethylpiperidin‑4‑one, CAS 150668‑82‑9) is often offered at ≤95% purity and lacks rigorous analytical documentation from many sources . Additionally, the widely employed derivative 1‑benzyl‑3,3‑dimethylpiperidin‑4‑one is typically available only at 95–97% purity with limited QC data .
| Evidence Dimension | Purity and Analytical Documentation |
|---|---|
| Target Compound Data | ≥98% purity, with vendor‑provided batch‑specific HPLC/NMR/GC data |
| Comparator Or Baseline | Free base: ≤95% purity, often without detailed analytical certificates; 1‑benzyl derivative: 95–97% purity |
| Quantified Difference | At least 3–5 percentage points higher purity and guaranteed analytical traceability |
| Conditions | Commercial vendor specifications (Bidepharm, AKSci, Sigma‑Aldrich) |
Why This Matters
Higher purity and batch‑specific QC directly reduce the risk of side reactions and irreproducible biological data, justifying a slight premium for the hydrochloride salt.
